Nbg-gma
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Overview
Description
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methacryloyloxypropyl group attached to a glycine backbone. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves several steps. One common method includes the reaction of glycine with benzyl chloride to form N-benzylglycine. This intermediate is then reacted with 2-hydroxy-3-methacryloyloxypropyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Polymerization: The methacryloyloxypropyl group allows the compound to participate in free radical polymerization reactions, forming polymers with various applications.
Scientific Research Applications
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves its interaction with various molecular targets and pathways. The compound’s methacryloyloxypropyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with biological membranes and improve drug delivery efficiency .
Comparison with Similar Compounds
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be compared with other similar compounds such as:
N-Benzylglycine: Lacks the methacryloyloxypropyl group, making it less suitable for polymerization reactions.
N-(2-Hydroxy-3-methacryloyloxypropyl)glycine:
N-Benzyl-N-(2-hydroxypropyl)glycine: Lacks the methacryloyloxy group, limiting its use in polymer synthesis.
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
101184-87-6 |
---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
InChI Key |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Canonical SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Synonyms |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Origin of Product |
United States |
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